Cas no 36050-21-2 ((5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine)

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine structure
36050-21-2 structure
商品名:(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
CAS番号:36050-21-2
MF:C15H12ClNO
メガワット:257.714882850647
MDL:MFCD17061578
CID:5249070
PubChem ID:20361859

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 2-Benzofuranmethanamine, 5-chloro-3-phenyl-
    • (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
    • MDL: MFCD17061578
    • インチ: 1S/C15H12ClNO/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8H,9,17H2
    • InChIKey: KETMFCRKUHCWLU-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(Cl)C=C2C(C2=CC=CC=C2)=C1CN

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-255296-0.05g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2 95%
0.05g
$624.0 2024-06-19
Enamine
EN300-255296-10.0g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2 95%
10.0g
$3191.0 2024-06-19
Enamine
EN300-255296-0.1g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2 95%
0.1g
$653.0 2024-06-19
Enamine
EN300-255296-0.5g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2 95%
0.5g
$713.0 2024-06-19
Enamine
EN300-255296-10g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2
10g
$3191.0 2023-09-14
Enamine
EN300-255296-5.0g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2 95%
5.0g
$2152.0 2024-06-19
Enamine
EN300-255296-0.25g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2 95%
0.25g
$683.0 2024-06-19
Enamine
EN300-255296-1.0g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2 95%
1.0g
$743.0 2024-06-19
Enamine
EN300-255296-1g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2
1g
$743.0 2023-09-14
Enamine
EN300-255296-5g
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine
36050-21-2
5g
$2152.0 2023-09-14

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine 関連文献

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamineに関する追加情報

Chemical Profile of (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine (CAS No. 36050-21-2)

(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine, with the CAS number 36050-21-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a benzofuran core substituted with a chloro group at the 5-position and a phenyl ring at the 3-position, linked to an amine functionality at the 2-position. Its structural motif makes it a versatile intermediate in the synthesis of various biologically active molecules.

The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing this moiety have been explored for their potential in treating neurological disorders, inflammatory diseases, and cancer. The presence of the chloro group enhances electrophilicity, making it a valuable electrophile in nucleophilic substitution reactions, while the phenyl ring contributes to hydrophobic interactions and influences pharmacokinetic properties.

In recent years, there has been growing interest in developing novel benzofuran derivatives as therapeutic agents. For instance, studies have demonstrated that certain benzofuran-based compounds exhibit inhibitory effects on enzymes involved in cancer progression. The amine group in (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine provides a handle for further functionalization, allowing chemists to explore modifications that could enhance drug-like properties such as solubility, bioavailability, and target specificity.

The compound’s utility extends beyond its role as a synthetic intermediate. It has been employed in the development of novel ligands for receptor binding studies. For example, researchers have utilized derivatives of this compound to investigate interactions with receptors involved in pain signaling pathways. Such studies are crucial for understanding disease mechanisms and designing more effective treatments.

Advances in computational chemistry have also facilitated the design of new analogs of (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine with improved pharmacological profiles. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability, enabling rapid optimization of lead compounds. This approach has been instrumental in accelerating drug discovery pipelines.

The synthesis of (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine typically involves multi-step organic transformations, including cyclization reactions to form the benzofuran core followed by functional group interconversions. The chlorination step is particularly critical, as it introduces the electrophilic center necessary for subsequent reactions. Modern synthetic methodologies often employ catalytic systems that improve yield and selectivity while minimizing waste.

From a biochemical perspective, the amine group in this compound can participate in hydrogen bonding interactions with biological targets. This feature is exploited in designing molecules that tightly bind to protein or nucleic acid receptors. Such interactions are fundamental to drug-receptor recognition and are key determinants of therapeutic efficacy.

The growing body of research on benzofuran derivatives underscores their importance as pharmacophores. (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine serves as a valuable building block for constructing more complex molecules with tailored biological activities. Its structural features make it particularly suited for applications in drug discovery programs targeting neurological and inflammatory disorders.

In conclusion, (5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine (CAS No. 36050-21) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural attributes and reactivity patterns make it an indispensable tool for synthetic chemists and medicinal chemists alike. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in the next generation of therapeutic agents.

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